![molecular formula C21H27NO2Si B1531166 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine CAS No. 1228666-14-5](/img/structure/B1531166.png)
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the pyridine ring is aromatic and planar, which could contribute to potential stacking interactions with other aromatic compounds. The TBDMS-protected alcohol is relatively nonpolar, which could influence the compound’s solubility .Scientific Research Applications
Nonclassical Oxygen Atom Transfer Reactions
Research highlights the role of oxomolybdenum(VI) bis(catecholate) fragments in deoxygenating pyridine-N-oxides, demonstrating nonclassical oxygen atom transfer reactions. This process involves the delivery of oxygen to molybdenum while electrons for substrate reduction are drawn from bound catecholate ligands, forming 3,5-di-tert-butyl-1,2-benzoquinone (Travis Marshall-Roth et al., 2012).
Radical Reactions with Phenols
Studies on tert-butoxy radicals generated in the photodecomposition of di-tert-butyl peroxide show efficient reactions with phenols to yield phenoxy radicals. This process underscores the versatility of tert-butoxy radicals in facilitating radical reactions with phenolic compounds, showcasing the reactivity of such radicals in polar and nonpolar solvents (P. Das et al., 1981).
Synthesis of Complex Organic Molecules
Research into the synthesis of complex organic molecules, such as the octahydro-1H-benzo[f]pyrrolo[3,2,1-ij]quinolines, reveals the use of 3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine derivatives as key intermediates. The enantioselective synthesis of these molecules demonstrates the importance of such compounds in constructing stereogenic centers and facilitating the synthesis of biologically relevant molecules (G. Zaponakis, H. Katerinopoulos, 2001).
Electrocatalytic Activities
The electrochemical polymerization of pyrrole-containing compounds on Pt electrodes and their subsequent electrocatalytic activities highlight another application domain. Specifically, these studies show how such compounds can exhibit high electrocatalytic activity for the oxidation of benzyl alcohol, offering insights into the development of new catalytic systems for organic transformations (Jin-jin Lu et al., 2014).
properties
IUPAC Name |
tert-butyl-dimethyl-[3-(3-phenylmethoxypyridin-2-yl)prop-2-ynoxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2Si/c1-21(2,3)25(4,5)24-16-10-13-19-20(14-9-15-22-19)23-17-18-11-7-6-8-12-18/h6-9,11-12,14-15H,16-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXJKJUCWBOPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC1=C(C=CC=N1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678394 | |
Record name | 3-(Benzyloxy)-2-(3-{[tert-butyl(dimethyl)silyl]oxy}prop-1-yn-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)-prop-1-YN-1-YL)pyridine | |
CAS RN |
1228666-14-5 | |
Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-propyn-1-yl]-3-(phenylmethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)-2-(3-{[tert-butyl(dimethyl)silyl]oxy}prop-1-yn-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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